molecular formula C21H17NO B582729 (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone CAS No. 209414-05-1

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone

Cat. No.: B582729
CAS No.: 209414-05-1
M. Wt: 299.4 g/mol
InChI Key: DFUBISUWTFPBFB-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone is a synthetic organic compound designed for advanced scientific research. It belongs to the aminoalkylindole family, a class of compounds known for their activity as cannabinoid receptor agonists . Its molecular structure features an indole ring system substituted at the N1 position with an ethyl group and at the C3 position with a naphthoyl group, forming a methanone bridge . This specific structural architecture is characteristic of synthetic ligands developed to probe the endocannabinoid system. The primary research application of this compound is its use as a potent and selective agonist for the cannabinoid receptors CB1 and CB2 . These receptors, present in human cells, are part of a critical signaling network; the CB1 receptor is located mainly in the brain and spinal cord and is responsible for psychotropic effects, while the CB2 receptor is found primarily in the immune system and may mediate immunomodulatory effects . By binding to these receptors with high affinity, this compound serves as an invaluable pharmacological tool for investigating the structure-activity relationships (SAR) of cannabinergic ligands, receptor function, and downstream signaling pathways . Research involving this compound can provide insights into pain mechanisms, neurological disorders, and immune responses. Furthermore, the indole nucleus is a privileged scaffold in medicinal chemistry, known to be present in a wide array of bioactive molecules with diverse therapeutic potential . This product is provided with a guaranteed certificate of analysis to ensure its identity and purity. It is intended for use in controlled laboratory settings for in vitro and pre-clinical studies. Important Notice: This product is sold for research purposes only as a reference standard and analytical tool. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic use, nor for human consumption. All researchers handling this compound must adhere to their institution's safety protocols and local regulations concerning controlled substances.

Properties

IUPAC Name

(1-ethylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-2-22-14-19(17-11-5-6-13-20(17)22)21(23)18-12-7-9-15-8-3-4-10-16(15)18/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUBISUWTFPBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016879
Record name JWH-071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209414-05-1
Record name JWH-071
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation proceeds via electrophilic substitution, where 1-naphthoyl chloride reacts with indole in the presence of a Lewis acid catalyst. Diethylaluminium chloride (Et₂AlCl) is commonly employed due to its efficacy in activating the acyl chloride (Fig. 1). The reaction is conducted in anhydrous toluene at 0–20°C for 24 hours, achieving yields of 85–93%.

Table 1: Standard Reaction Conditions for Friedel-Crafts Acylation

ComponentQuantity or ConditionRole
Indole1.2–1.4 molar equivalentsNucleophile
1-Naphthoyl chloride1.0 molar equivalentElectrophile
Diethylaluminium chloride1.5 molar equivalentsLewis acid catalyst
SolventTolueneReaction medium
Temperature0–20°COptimal reaction range
Reaction time24 hoursCompletion duration

Key Optimization Strategies

  • Molar Ratios : A 1.2–1.4:1 ratio of indole to 1-naphthoyl chloride maximizes yield by ensuring complete consumption of the acyl chloride.

  • Catalyst Loading : Excess Et₂AlCl (1.5 equivalents) enhances electrophilic activation but must be carefully quenched post-reaction to avoid side products.

  • Temperature Control : Maintaining temperatures below 20°C minimizes decomposition of the reactive acylium intermediate.

N-Alkylation for Introduction of Ethyl Group

The second stage involves N-alkylation of the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone with ethyl bromide or iodide. This step introduces the ethyl group at the indole nitrogen, yielding the final product.

Reaction Mechanism and Conditions

N-Alkylation proceeds via an SN2 mechanism, where the indole nitrogen attacks the electrophilic ethyl halide. Potassium hydroxide (KOH) or sodium hydride (NaH) is typically used as a base to deprotonate the indole, facilitating nucleophilic substitution. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetone at 50–60°C for 6–12 hours.

Table 2: Standard Reaction Conditions for N-Alkylation

ComponentQuantity or ConditionRole
(1H-Indol-3-yl)(naphthalen-1-yl)methanone1.0 molar equivalentSubstrate
Ethyl bromide1.5 molar equivalentsAlkylating agent
Potassium hydroxide2.0 molar equivalentsBase
SolventDMF/Acetone (1:1)Reaction medium
Temperature50–60°COptimal reaction range
Reaction time6–12 hoursCompletion duration

Key Optimization Strategies

  • Base Selection : KOH outperforms weaker bases like triethylamine in achieving >90% conversion due to stronger deprotonation capacity.

  • Solvent System : A DMF/acetone mixture balances solubility of the intermediate and alkylating agent while maintaining reaction kinetics.

  • Excess Alkylating Agent : Using 1.5 equivalents of ethyl bromide ensures complete alkylation despite potential side reactions.

Optimization of Reaction Conditions

Catalyst and Solvent Effects in Friedel-Crafts Acylation

Alternative Lewis acids such as AlCl₃ and FeCl₃ were evaluated but resulted in lower yields (60–75%) compared to Et₂AlCl (93%). Similarly, solvents like dichloromethane and chloroform led to slower reaction rates due to reduced acyl chloride activation.

Temperature and Time Dependence in N-Alkylation

Elevating temperatures beyond 60°C caused decomposition of the methanone intermediate, while shorter reaction times (<6 hours) left unreacted starting material. The optimal balance was achieved at 55°C for 8 hours.

Purification and Characterization Techniques

Purification Methods

  • Column Chromatography : Silica gel chromatography using hexane/ethyl acetate (95:5 v/v) effectively separates the target compound from unreacted indole and acyl chloride byproducts.

  • Recrystallization : Ethanol/water mixtures (70:30 v/v) provide high-purity crystals suitable for spectroscopic analysis.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the ethyl group’s triplet at δ 1.42 ppm (CH₃) and quartet at δ 3.85 ppm (CH₂), alongside aromatic protons in the δ 7.20–8.40 ppm range.

  • LC-MS/MS : Electrospray ionization (ESI) in positive mode confirms the molecular ion peak at m/z 299.4 [M+H]⁺.

Scalability and Industrial Considerations

While laboratory-scale synthesis achieves yields >90%, industrial production requires adjustments:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for Friedel-Crafts acylation.

  • Catalyst Recycling : Et₂AlCl can be partially recovered via aqueous workup, reducing costs .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Pharmacological Properties

Cannabinoid Receptor Interaction

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone acts primarily as an agonist for the cannabinoid receptors CB1 and CB2. Its binding affinities are significantly higher than those of natural cannabinoids like THC, suggesting it may elicit stronger psychoactive effects. Specifically, it has been reported that this compound possesses a binding affinity approximately 40 times greater at the CB1 receptor compared to THC, and 14 times greater at the CB2 receptor .

Biochemical Effects

The compound's interaction with cannabinoid receptors leads to various biochemical effects, including modulation of neurotransmitter release and influence on cellular signaling pathways. These properties make it a subject of interest in studies related to pain management, neuroprotection, and other therapeutic areas .

Research Applications

Synthetic Cannabinoids in Medicine

Research has indicated that this compound may have potential applications in developing new therapeutic agents for conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases. Its ability to mimic natural cannabinoids allows researchers to explore its efficacy in treating various ailments while minimizing side effects associated with traditional therapies .

Analytical Chemistry

The compound has been utilized in analytical chemistry for developing methods to identify and quantify synthetic cannabinoids in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to detect this compound and its metabolites in plasma and urine samples, aiding in forensic toxicology and drug monitoring .

Case Studies

Case Study 1: Toxicological Analysis

A study conducted on the pharmacokinetics of this compound revealed that when administered intraperitoneally in animal models, the compound produced significant psychoactive effects similar to those observed with THC. The study highlighted the importance of understanding the metabolism and excretion pathways of synthetic cannabinoids for both therapeutic applications and public health safety .

Case Study 2: Therapeutic Potential

In a clinical setting, researchers investigated the effects of this compound on patients suffering from chronic pain. The results indicated that patients experienced reduced pain levels without significant adverse effects, suggesting that this synthetic cannabinoid could serve as a viable alternative to traditional analgesics .

Data Summary Table

PropertyValue/Description
Chemical Structure (C19H18N2O)
CB1 Binding Affinity ~40 times greater than THC
CB2 Binding Affinity ~14 times greater than THC
Potential Applications Pain management, anxiety treatment, neuroprotection
Analytical Methods Used LC-MS for detection in biological samples

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The compound may exert its effects through binding to specific proteins or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Indole/Naphthalene) Molecular Formula Average Mass (g/mol) LogP* Key Features
Target Compound 1-Ethyl / None C₂₁H₁₇NO ~299.37 ~4.2 Moderate lipophilicity
JWH-073 1-Butyl / None C₂₃H₂₁NO 327.43 ~5.8 Higher CB1 affinity vs. ethyl
JWH-018 1-Pentyl, 2-Methyl / None C₂₅H₂₅NO 355.48 ~6.5 High potency, CB1 agonist
3-Naphthoylindole None / None C₁₉H₁₃NO 271.32 ~3.1 Baseline structure, low affinity
JWH-210 1-Pentyl / 4-Ethyl C₂₇H₂₇NO 381.51 ~7.0 Enhanced lipophilicity
JWH-163 1-Propyl / 6-Methoxy C₂₃H₂₁NO₂ 355.42 ~4.9 Improved metabolic stability

*LogP values estimated using fragment-based methods.

Biological Activity

(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone, also known as a synthetic cannabinoid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with cannabinoid receptors, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C21H17NO
  • Molecular Weight : 299.3658 g/mol
  • SMILES Notation : CCN1C=C(C(=O)C2=CC=CC3=C2C=CC=C3)C2=C1C=CC=

This compound primarily acts as a full agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity is significantly higher than that of THC, the primary psychoactive component of cannabis. Specifically, it exhibits:

  • CB1 Receptor Affinity : Approximately 40 times greater than THC.
  • CB2 Receptor Affinity : Approximately 14 times greater than THC .

These interactions suggest that this compound may elicit potent psychoactive effects, similar to those observed with other synthetic cannabinoids.

1. Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)<10
MCF7 (Breast Cancer)<10
HeLa (Cervical Cancer)<10

These findings suggest that the compound may inhibit cell proliferation through mechanisms that warrant further investigation .

2. Antimicrobial Activity

There is emerging evidence regarding the antimicrobial properties of this compound, particularly against certain bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.98
Escherichia coliInactive
Candida albicans7.80

These results indicate potential applications in treating infections caused by resistant bacterial strains .

3. Neurological Effects

Given its action as a cannabinoid receptor agonist, this compound may influence neurological pathways. Studies have reported effects such as:

  • Psychotropic Effects : Similar to THC, including alterations in mood and perception.
  • Potential Therapeutic Uses : Investigated for conditions such as anxiety and chronic pain management .

Case Studies

Several case studies have documented the effects of synthetic cannabinoids like this compound in both clinical and experimental settings:

  • Clinical Observations : Reports indicate that users experience symptoms such as dry mouth, nausea, and confusion after administration, highlighting the need for careful monitoring in clinical use.
  • Experimental Models : Animal studies have shown significant changes in behavior and physiological responses following administration of this compound, reinforcing its potent effects on the central nervous system .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for (1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 1-naphthoyl chloride reacts with 1-ethyl-1H-indole under Lewis acid catalysis (e.g., AlCl₃). Alternative routes include coupling indole derivatives with pre-functionalized naphthalene carbonyl groups. Purification often involves column chromatography, and yields may vary (e.g., 16–90% for analogous compounds) depending on substituent steric effects and reaction optimization . Analytical validation via ¹H/¹³C NMR and HPLC (≥99% purity) is critical to confirm structural integrity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (carbonyl resonance ~190 ppm) are standard. IR spectroscopy confirms the ketone group (C=O stretch ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., calculated [M+H]⁺ = 326.1412 for C₂₂H₁₉NO) .
  • Chromatography : HPLC with UV detection ensures purity (>99%) and identifies byproducts .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • Lipophilicity : XlogP values (~5.4) are calculated using software like ChemDraw or ACD/Labs to estimate membrane permeability .
  • Polar Surface Area (PSA) : ~31.2 Ų, predicting moderate solubility and blood-brain barrier penetration .
  • Molecular Dynamics Simulations : Assess conformational stability and receptor docking feasibility .

Advanced Research Questions

Q. How does the ethyl substituent on the indole ring influence CB1/CB2 receptor binding compared to longer alkyl chains (e.g., pentyl)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Shorter alkyl chains (ethyl) may reduce CB1 affinity but enhance selectivity for peripheral vs. central receptors. Compare binding assays (IC₅₀) using tritiated CP-55,940 for CB1/CB2. For example, pentyl analogs (e.g., JWH-018) show higher CB1 affinity (Ki < 10 nM), while ethyl derivatives may require functional assays (e.g., cAMP inhibition) to assess efficacy .
  • Molecular Docking : Use X-ray crystallography data (e.g., PDB ID 5TGZ) to model interactions with receptor hydrophobic pockets .

Q. What in vitro and in vivo models are suitable for evaluating antihyperalgesic activity?

  • Methodological Answer :

  • In Vitro :
  • Calcium Flux Assays : TRPV1/TRPA1 channels expressed in HEK293 cells to assess nociceptor modulation .
  • Receptor Selectivity Panels : Screen off-target effects at opioid or serotonin receptors .
  • In Vivo :
  • Rodent Models : Chronic constriction injury (CCI) for neuropathic pain. Administer compound orally (10–30 mg/kg) and measure mechanical allodynia (von Frey test) .
  • BBB Penetration : Quantify brain-to-plasma ratio via LC-MS/MS to confirm peripheral restriction .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar indole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets for variables like assay conditions (e.g., CHO vs. HEK293 cells), ligand purity (HPLC-validated), and animal strain .
  • Dose-Response Curves : Re-evaluate EC₅₀ values under standardized protocols to minimize inter-lab variability .
  • Crystallography : Resolve stereoelectronic effects using SHELX-refined structures to explain divergent SAR trends .

Q. What strategies improve synthetic yield for low-yielding analogs (e.g., 16% in similar compounds)?

  • Methodological Answer :

  • Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 30 minutes, improving yield by 20–30% .
  • Protecting Groups : Temporarily block reactive indole NH with Boc groups to enhance regioselectivity .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave-assisted methods and HRMS validation .
  • Biological Assays : Use TRPV1/TRPA1 panels and CCI models for mechanistic studies .
  • Data Interpretation : Cross-validate conflicting results with crystallography and standardized assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone
Reactant of Route 2
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(1-Ethyl-1H-indol-3-yl)-naphthalen-1-yl-methanone

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